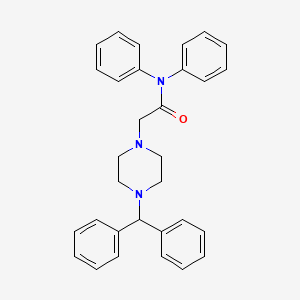

2-(4-(Diphenylmethyl)piperazinyl)-N,N-diphenylethanamide

Descripción

2-(4-(Diphenylmethyl)piperazinyl)-N,N-diphenylethanamide is a piperazine derivative characterized by a diphenylmethyl group at the 4-position of the piperazine ring and an ethanamide moiety substituted with two phenyl groups at the amide nitrogen. The compound’s molecular formula is estimated to be C₃₁H₃₁N₃O (molecular weight: ~461.62 g/mol), derived from its structural components:

- Piperazine core: C₄H₈N₂.

- Diphenylmethyl substituent: C₁₃H₁₁.

- N,N-diphenylethanamide group: C₁₄H₁₂NO.

Propiedades

IUPAC Name |

2-(4-benzhydrylpiperazin-1-yl)-N,N-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31N3O/c35-30(34(28-17-9-3-10-18-28)29-19-11-4-12-20-29)25-32-21-23-33(24-22-32)31(26-13-5-1-6-14-26)27-15-7-2-8-16-27/h1-20,31H,21-25H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNYWQVYZYCACA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Diphenylmethyl)piperazinyl)-N,N-diphenylethanamide typically involves multiple steps. One common synthetic route starts with the reaction of diphenylmethylpiperazine with an appropriate amide precursor under controlled conditions. The reaction is often carried out in the presence of a proton acceptor in an inert solvent to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to ensure the final product meets the required purity standards.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(4-(Diphenylmethyl)piperazinyl)-N,N-diphenylethanamide may be employed in studies related to receptor binding and enzyme inhibition. Its interactions with biological targets can provide insights into molecular mechanisms.

Medicine: This compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its ability to interact with specific receptors in the body makes it a candidate for drug design and development.

Industry: In the industrial sector, this compound can be utilized in the production of various chemical products, including agrochemicals and materials with specific properties.

Mecanismo De Acción

The mechanism by which 2-(4-(Diphenylmethyl)piperazinyl)-N,N-diphenylethanamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to a cascade of biological responses. Understanding the precise molecular targets and pathways is crucial for elucidating its mechanism of action.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The table below highlights key structural variations and properties among 2-(4-(Diphenylmethyl)piperazinyl)-N,N-diphenylethanamide and analogous compounds:

Key Observations:

Piperazine Substituents: The target compound and derivatives share a diphenylmethyl group, enhancing lipophilicity. Methoxy groups in ’s compound (C₂₇H₃₁N₃O₃) increase polarity compared to the target’s purely aromatic substituents .

Amide Substituents :

Pharmacological and Functional Implications

- Receptor Affinity : Piperazine derivatives often target serotonin (5-HT) or dopamine receptors. highlights a related compound (trans-N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-tosyloxymethylcyclohexane)carboxamide) used as a 5-HT₁A receptor imaging agent, suggesting that diphenylmethyl or methoxy substitutions on piperazine may modulate receptor specificity .

- Metabolic Stability : Chlorinated analogs (e.g., ) may exhibit prolonged half-lives due to reduced cytochrome P450-mediated oxidation .

Actividad Biológica

2-(4-(Diphenylmethyl)piperazinyl)-N,N-diphenylethanamide, also known as CHEMBL599408 , is a synthetic compound with significant interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a piperazine ring and diphenyl moieties, suggests interactions with various biological targets, particularly in the central nervous system and oncology.

- Molecular Formula : C31H31N3O

- Molecular Weight : 461.6 g/mol

- CAS Number : 866562-65-4

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors, particularly those involved in neurotransmission and cell signaling. The diphenylmethyl group enhances its lipophilicity, facilitating penetration through the blood-brain barrier, which is crucial for CNS-targeted therapies.

Antidepressant Effects

Research indicates that 2-(4-(Diphenylmethyl)piperazinyl)-N,N-diphenylethanamide exhibits antidepressant-like effects in animal models. It is believed to modulate serotonin and norepinephrine levels, similar to traditional antidepressants.

Antitumor Activity

Studies have shown that this compound may possess antitumor properties. It has demonstrated the ability to inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy.

Neuroprotective Properties

The compound's neuroprotective effects are under investigation, particularly regarding its impact on neurodegenerative diseases. Preliminary studies suggest it may reduce oxidative stress and apoptosis in neuronal cells.

Case Studies and Research Findings

- Antidepressant Activity : A study conducted on rodents showed that administration of the compound resulted in a significant decrease in depression-like behaviors compared to control groups, indicating its potential as a novel antidepressant agent.

- Antitumor Efficacy : In vitro assays demonstrated that the compound inhibited the growth of breast cancer and leukemia cell lines by inducing apoptosis and cell cycle arrest. Further research is needed to elucidate the specific pathways involved.

- Neuroprotection : In a model of Alzheimer's disease, treatment with this compound resulted in reduced amyloid-beta plaque formation and improved cognitive function in treated animals compared to untreated controls.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.